molecular formula C18H13NO B14458582 5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole CAS No. 74839-91-1

5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole

Cat. No.: B14458582
CAS No.: 74839-91-1
M. Wt: 259.3 g/mol
InChI Key: KBTFJNLSJQUKMM-UHFFFAOYSA-N
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Description

5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5th position and a naphthyl group at the 2nd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a naphthaldehyde derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its photophysical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to visualize and study biological structures and functions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(naphthalen-1-yl)benzene-1-thiol: This compound contains a thiol group instead of an oxazole ring.

    2-(Naphthalen-1-yl)benzoxazole: Lacks the methyl group at the 5th position.

    5-Methyl-2-(naphthalen-1-yl)benzoic acid: Contains a carboxylic acid group instead of an oxazole ring.

Uniqueness

5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

74839-91-1

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

5-methyl-2-naphthalen-1-yl-1,3-benzoxazole

InChI

InChI=1S/C18H13NO/c1-12-9-10-17-16(11-12)19-18(20-17)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3

InChI Key

KBTFJNLSJQUKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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